molecular formula C21H19ClN4O2S B2579692 N-(2,4-dimethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide CAS No. 1251679-85-2

N-(2,4-dimethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide

Cat. No. B2579692
CAS RN: 1251679-85-2
M. Wt: 426.92
InChI Key: JANQYZCBDVDKJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C21H19ClN4O2S and its molecular weight is 426.92. The purity is usually 95%.
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Scientific Research Applications

Antiviral Applications

The triazoloquinoxaline derivatives, which are structurally related to the first compound, have been synthesized with the intention of exploring their potential as antiviral agents. Some of these compounds have shown promising results in plaque-reduction assays, indicating their ability to inhibit viral replication .

Antimicrobial Activities

Compounds with the triazoloquinoxaline moiety have demonstrated significant antibacterial and antifungal activities. Specifically, derivatives have shown strong in vitro activity against pathogens like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Cancer Research

Triazoles, which are part of the molecular structure of these compounds, have been identified as potential cancer prevention agents. They work by reducing or eliminating free radicals, thus protecting cells against oxidative damage .

Drug Development

The presence of nitrogen-containing heterocycles, such as those found in the second compound, is common in many physiologically active compounds and drugs. These structures are essential in the development of new medications with various therapeutic applications .

Antiparasitic Potential

The triazolopyridine sulfonamides, related to the first compound, have targets involved in parasitic growth. Inhibiting these targets can potentially halt the growth of parasites, offering a new avenue for antiparasitic drug development .

Chemical Synthesis and Modification

The structural complexity of these compounds allows for various chemical modifications, which can lead to the synthesis of novel derivatives with enhanced biological activities. This is crucial for the development of new drugs and materials .

properties

IUPAC Name

N-(3-chlorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S/c1-15-6-3-7-17(12-15)14-26(19-9-4-8-18(22)13-19)29(27,28)20-10-5-11-25-16(2)23-24-21(20)25/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANQYZCBDVDKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CN4C3=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

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